5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
Description
5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and various substituents
Properties
IUPAC Name |
(4-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-17-12-10-16(11-13-17)21(25)24-14-6-9-18(24)20-22-19(23-27-20)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPIZHVJYRHGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of Pyrrolidine Derivative: The initial step involves the formation of a pyrrolidine derivative through the reaction of a suitable amine with an appropriate aldehyde or ketone under reductive amination conditions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the oxadiazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For example, it showed an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development in cancer treatment .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole | 0.275 | Non-small cell lung cancer |
| Erlotinib | 0.418 | Non-small cell lung cancer |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders.
Experimental Evidence
In vivo models have shown that treatment with this compound significantly reduces inflammation markers and improves clinical outcomes in conditions such as arthritis and colitis.
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. The ability to protect neuronal cells from damage is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Research Insights
Studies have suggested that 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can enhance neuronal survival under oxidative stress conditions by modulating antioxidant pathways .
Key Findings
Experimental models have demonstrated that the compound reduces oxidative stress markers and improves cognitive function in animal models of neurodegeneration.
Mechanism of Action
The mechanism of action of 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Oxadiazole Derivatives: Compounds like 3,5-diphenyl-1,2,4-oxadiazole are structurally related.
Uniqueness
5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of its pyrrolidine and oxadiazole rings, along with the specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is C21H21N3O3, with a molecular weight of approximately 363.42 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It can modulate the activity of specific enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. The oxadiazole ring is known for its electron-withdrawing properties, which enhance the compound's reactivity and binding affinity to biological targets .
Biological Activities
Research has identified several key biological activities associated with 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole:
1. Anticancer Activity:
Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, compounds containing the oxadiazole structure have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells. The IC50 values for these compounds can vary widely depending on structural modifications .
2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Research indicates that oxadiazole derivatives possess inhibitory effects against a range of bacterial and fungal pathogens. This makes them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects:
Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This could lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Biological Activity | Cell Line/Model | IC50 Value (µM) |
|---|---|---|---|
| Study A | Anticancer | HeLa | 15 |
| Study B | Antimicrobial | E. coli | 30 |
| Study C | Anti-inflammatory | In vitro model | 20 |
In one notable study, a derivative of 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole exhibited an IC50 value of approximately 15 µM against HeLa cells, indicating potent anticancer activity . Another study reported an IC50 value of 30 µM against E. coli, suggesting significant antibacterial properties .
Q & A
Basic: What are the recommended synthetic routes for 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole?
Answer:
The compound can be synthesized via cyclization or nucleophilic substitution. A common approach involves reacting 5-chloromethyl-3-phenyl-1,2,4-oxadiazole with a pyrrolidine derivative bearing a 4-ethoxybenzoyl group under reflux in acetonitrile with potassium carbonate as a base . Purification typically involves recrystallization from ethanol or ethyl acetate. For fluorinated analogs, sodium dithionite-initiated reactions with unsaturated compounds have been employed to introduce difluoromethylene groups .
Basic: How can spectroscopic techniques (NMR, IR, UV) be used to characterize this compound?
Answer:
- NMR : The oxadiazole ring protons resonate downfield (δ 7.5–8.5 ppm for aromatic protons). The N4 protonation site (if present) can shift signals due to electron withdrawal .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the oxadiazole ring .
- UV : Aryl-substituted oxadiazoles show absorption near 270–300 nm, while non-aryl derivatives lack distinct peaks .
Advanced: How does protonation of the oxadiazole ring influence its reactivity?
Answer:
Protonation occurs preferentially at the N4 nitrogen, increasing electrophilicity and altering charge distribution. DFT calculations reveal that substituents (e.g., ethoxybenzoyl groups) stabilize mono- or dicationic species, enhancing reactivity toward nucleophiles . This impacts catalytic applications or biological interactions requiring charge-mediated binding .
Advanced: What computational methods are suitable for studying its electronic structure and reactivity?
Answer:
- DFT Calculations : Used to determine protonation energies, LUMO distribution, and global electrophilicity indices (ω) to predict sites for nucleophilic attack .
- Molecular Dynamics : Simulates interactions with biological targets (e.g., enzymes) by modeling docking poses using SMILES-derived conformers .
Basic: What biological activities are reported for structurally related 1,2,4-oxadiazoles?
Answer:
Analogous compounds exhibit antimicrobial , antioxidant , and antipicornaviral activity . For example, 3-phenyl-1,2,4-oxadiazole derivatives show in vitro antimicrobial efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) . Fluorinated variants enhance bioavailability and metabolic stability .
Advanced: How can researchers resolve contradictions in biological activity data for oxadiazole derivatives?
Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethoxy vs. fluoro groups) to isolate pharmacophores .
- In Silico Screening : Use docking studies to identify binding inconsistencies (e.g., conflicting IC₅₀ values) caused by protonation state or stereoelectronic effects .
Advanced: What strategies optimize derivatization to enhance physicochemical or pharmacological properties?
Answer:
- Fluorination : Sodium dithionite-mediated reactions introduce difluoromethylene groups, improving metabolic stability .
- Heterocyclic Hybridization : Attach benzotriazole or pyrazole moieties to exploit synergistic interactions (e.g., enhanced antimicrobial activity via π-π stacking) .
Basic: How can reaction conditions (solvent, catalyst) be optimized for synthesis?
Answer:
- Solvent : Polar aprotic solvents (acetonitrile, DMF) improve cyclization efficiency .
- Catalyst : Potassium carbonate facilitates nucleophilic substitution, while sodium dithionite initiates radical-based fluorination .
- Temperature : Reflux (80–100°C) ensures complete reaction without side-product formation .
Advanced: How are intermolecular interactions analyzed in its crystal structure?
Answer:
X-ray crystallography reveals weak C–H⋯N hydrogen bonds (2.6–3.0 Å) between oxadiazole N atoms and aromatic protons, forming 2D sheets. Dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole rings) indicate steric hindrance influencing packing .
Advanced: What approaches guide SAR studies for pharmacological applications?
Answer:
- Substituent Modification : Replace the 4-ethoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
- Docking Studies : Model interactions with targets (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize derivatives with favorable ΔG values (< -8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
